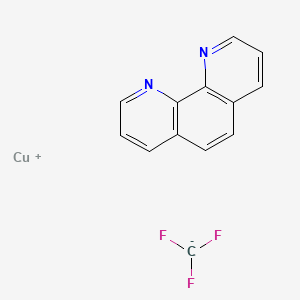
Copper(1+);1,10-phenanthroline;trifluoromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is primarily used as a reagent for the trifluoromethylation of aryl iodides . The primary targets of this compound are electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aryl iodides, resulting in a change in their chemical structure . The compound is able to tolerate electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters .
Biochemical Pathways
It is known that the compound can be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through c-h activation .
Pharmacokinetics
It is known that the compound is thermally stable and can be easily handled .
Result of Action
The trifluoromethylation of aryl iodides by this compound results in the formation of new compounds with altered chemical structures . These new compounds may have different properties and potential applications in various fields, such as organic synthesis and medicinal chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under nitrogen and protected from light to maintain its stability . Furthermore, the compound’s reactivity may be affected by the solvent used, the temperature, and the presence of other chemicals .
Vorbereitungsmethoden
The synthesis of Copper(1+);1,10-phenanthroline;trifluoromethane typically involves the reaction of copper(I) tert-butoxide with 1,10-phenanthroline, followed by the addition of trifluoromethyltrimethylsilane (CF3TMS). The reaction is carried out under mild conditions and results in a thermally stable, single-component reagent . Another method involves the reaction of copper(II) nitrate with 1,10-phenanthroline in methanol, followed by the addition of trifluoromethylating agents .
Analyse Chemischer Reaktionen
Copper(1+);1,10-phenanthroline;trifluoromethane is primarily used as a reagent for trifluoromethylation reactions. It can react with aryl iodides, including electron-rich, electron-deficient, and sterically hindered iodoarenes, under mild conditions to yield trifluoromethylated products . The compound is also effective in the oxidative trifluoromethylation of organoboron reagents and terminal alkynes through C-H activation . Common reagents used in these reactions include trifluoromethyltrimethylsilane and various copper salts.
Wissenschaftliche Forschungsanwendungen
Copper(1+);1,10-phenanthroline;trifluoromethane has a broad range of applications in scientific research. In chemistry, it is used as a reagent for the trifluoromethylation of organic molecules, which is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals . In biology and medicine, copper complexes with 1,10-phenanthroline have shown potential as antifungal agents, particularly against drug-resistant Candida species . Additionally, these compounds are being explored for their anticancer properties, as they can induce cell death in tumor cells through the pro-apoptotic branch of the Unfolded Protein Response .
Vergleich Mit ähnlichen Verbindungen
Copper(1+);1,10-phenanthroline;trifluoromethane is unique due to its ability to introduce trifluoromethyl groups into organic molecules under mild conditions. Similar compounds include other copper(I) complexes with different ligands, such as bis(1,10-phenanthroline)copper(I) and copper(II) complexes with 1,10-phenanthroline . These compounds also exhibit interesting photophysical properties and have been studied for their potential as photosensitizers . the trifluoromethylating ability of this compound sets it apart from these related compounds.
Eigenschaften
CAS-Nummer |
1300746-79-5 |
|---|---|
Molekularformel |
C13H8CuF3N2 |
Molekulargewicht |
312.76 g/mol |
IUPAC-Name |
copper(1+);1,10-phenanthroline;trifluoromethane |
InChI |
InChI=1S/C12H8N2.CF3.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-8H;;/q;-1;+1 |
InChI-Schlüssel |
HFYRAUCEONFIPJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |
Synonyme |
(1,10-Phenanthroline-κN1,κN10)(trifluoromethyl)copper Coordination Compound; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















